molecular formula C11H16N2O4S B2985305 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid CAS No. 652981-44-7

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid

Cat. No.: B2985305
CAS No.: 652981-44-7
M. Wt: 272.32
InChI Key: BCAZJICOTZELBK-UHFFFAOYSA-N
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Description

This compound, identified by CAS number 66659-20-9 (referenced indirectly in ), features a thiazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl group at position 5, and an acetic acid moiety at position 3. This structural framework makes it a critical intermediate in pharmaceutical and peptide synthesis .

Properties

IUPAC Name

2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJICOTZELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like TFA, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and deprotected amines.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs identified in and other sources. Key differentiating factors include substitution patterns, protecting groups, and heterocyclic modifications.

Structural Analogues with High Similarity ()

Compound Name CAS No. Key Substituents Similarity Score Molecular Weight Key Differences
Methyl 2-(2-aminothiazol-4-yl)acetate 64987-16-2 Amino group, methyl ester 0.94 ~171.18 Lacks Boc protection and 5-methyl group; ester group reduces polarity
Ethyl 2-(2-aminothiazol-4-yl)acetate 53266-94-7 Amino group, ethyl ester 0.91 ~185.21 Ethyl ester increases lipophilicity vs. acetic acid; hydrolyzes slower than methyl
2-(2-Formamidothiazol-4-yl)acetic acid 75890-68-5 Formamido group, acetic acid 0.86 ~200.21 Formamido protection (smaller than Boc) may reduce steric hindrance
Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate 259654-73-4 5-Methyl, amino group, methyl ester 0.79 ~185.21 Shares 5-methyl substitution but lacks Boc and has ester instead of acid

Notes:

  • The Boc group in the main compound enhances amine stability but increases steric bulk compared to formamido or unprotected amino groups.
  • The acetic acid moiety improves aqueous solubility relative to ester derivatives, favoring applications requiring polar intermediates.

Heterocyclic and Functional Variants

(i) Thiadiazole-Thiazole Hybrid ()
  • Compound: Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS 879073-81-1).
  • Key Features : Contains a thiadiazole ring linked via a sulfide bridge to a phenyl-substituted thiazole.
(ii) Dioxothiazolidine Derivative ()
  • Compound: 2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid (CAS 23876-13-3).
  • Key Features: Dioxothiazolidine ring conjugated to a phenoxyacetic acid.
  • Comparison : The dioxo group increases electrophilicity, making it reactive in nucleophilic additions—unlike the Boc-protected main compound, which prioritizes amine stability .
(iii) Mercapto-Thiazole-Benzoic Acid ()
  • Compound: 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid.
  • Key Features : Mercapto and benzoic acid groups.
  • Comparison : The thiol group enables disulfide bond formation or metal chelation, while the benzoic acid moiety increases acidity compared to the main compound’s aliphatic acetic acid .

Biological Activity

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid, also known by its CAS number 652981-44-7, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 272.32 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds containing thiazole rings have been studied for their efficacy against various bacterial strains. The presence of the tert-butoxycarbonyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity.

Study Organism Activity Reference
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusInhibition at 25 µg/mL

Anticancer Activity

The compound has shown promise in preliminary studies as an anticancer agent. Thiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that modifications on the thiazole scaffold could lead to enhanced cytotoxicity against human cancer cells.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, impacting pathways crucial for microbial and cancer cell survival.
  • Induction of Apoptosis : Studies suggest that these compounds can initiate programmed cell death in malignant cells through mitochondrial pathways.
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly in cancer cells, leading to growth inhibition.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in significant apoptosis compared to control groups.
  • Case Study on Antimicrobial Efficacy : In a controlled setting, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid?

The compound is typically synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, Boc-protected thiazole derivatives can be coupled with glycine analogs using carbodiimide-based reagents, followed by catalytic hydrogenation to remove protective groups. Structural analogs described in similar syntheses emphasize the importance of controlled reaction conditions (e.g., reflux in acetic acid for 3–5 hours) to avoid side products .

Q. Which analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the Boc group and thiazole ring integrity.
  • HPLC for purity assessment, especially to detect residual solvents or unreacted intermediates.
  • IR spectroscopy to verify functional groups (e.g., C=O stretching of the Boc group at ~1680–1720 cm⁻¹) .
  • Elemental analysis to validate empirical formulas .

Q. How can researchers ensure purity during synthesis?

Purification often involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography using silica gel. Thin-layer chromatography (TLC) with UV visualization is recommended for intermediate monitoring. For final products, recrystallization yields >95% purity, as validated by melting point consistency (e.g., 150–151°C for Boc-protected analogs) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard precautions include:

  • Using fume hoods to avoid inhalation of acetic acid vapors during synthesis.
  • Wearing nitrile gloves to prevent skin contact (potential irritant, H315/H319 hazards).
  • Proper disposal of waste via certified biohazard services to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Contradictions in spectral data often arise from tautomerism in thiazole derivatives or solvent effects. Strategies include:

  • Comparing experimental data with computed NMR shifts (DFT calculations).
  • Using deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What experimental design principles apply to optimizing its synthesis for scale-up?

  • DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify optimal conditions.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group enhances solubility in organic solvents and prevents unwanted nucleophilic attacks on the amine during functionalization. However, its bulkiness may sterically hinder reactions at the thiazole ring. Deprotection with trifluoroacetic acid (TFA) must be carefully timed to avoid over-acidification, which can degrade the thiazole core .

Q. What methodologies assess its environmental persistence or biodegradability?

Advanced studies can adapt frameworks from environmental chemistry:

  • Hydrolysis studies : Expose the compound to pH-varied aqueous solutions (pH 4–9) at 25°C and 50°C to simulate natural conditions.
  • OECD 301D Closed Bottle Test : Measure biochemical oxygen demand (BOD) to evaluate microbial degradation.
  • LC-MS/MS : Track transformation products in simulated wastewater .

Q. How can computational modeling predict its biological activity or metabolic pathways?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.
  • ADMET prediction : Tools like SwissADME estimate permeability, cytochrome P450 interactions, and half-life.
  • Metabolite prediction : Use GLORYx or similar platforms to simulate phase I/II metabolism .

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